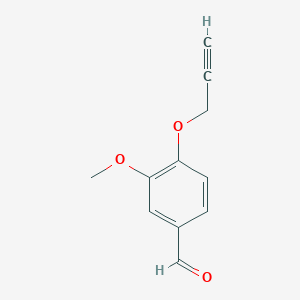

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7-8H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPPALIWMCCRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389768 | |

| Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-83-2 | |

| Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. The information is curated for professionals in the fields of chemical research and drug development, with a focus on structured data, detailed experimental protocols, and visual representations of key processes.

Core Chemical Properties

This compound, a derivative of vanillin, is a versatile organic compound with potential applications in medicinal chemistry and materials science. Its chemical structure incorporates a reactive propargyl group, making it a valuable precursor for the synthesis of more complex molecules through reactions like click chemistry.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| CAS Number | 5651-83-2 | [1] |

| Melting Point | 95 °C | |

| Physical Form | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage Temperature | 2-8°C under an inert atmosphere | [2] |

| Solubility | Soluble in organic solvents like acetone | [3] |

Spectral Data

The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.

| Spectrum Type | Data |

| ¹H NMR (CDCl₃) | δ 9.87 (s, 1H), 7.52–7.39 (m, 2H), 7.14 (d, J = 8.1 Hz, 1H), 4.86 (d, J = 2.3 Hz, 2H), 3.94 (s, 3H), 2.56 (t, J = 2.4 Hz, 1H)[3] |

| ¹³C NMR | A reference to the availability of the ¹³C NMR spectrum is available.[1][4] |

| IR, Mass Spec. | Spectral data is available from chemical suppliers and databases.[4] |

Synthesis Protocol

The synthesis of this compound is typically achieved through the Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Experimental Methodology

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (1 equivalent)

-

Potassium carbonate (K₂CO₃) (1.3 equivalents)

-

Propargyl bromide (1.6 equivalents)

-

Acetone

Procedure:

-

Dissolve 4-hydroxy-3-methoxybenzaldehyde (1 equivalent, e.g., 6.58 mmol, 1 g) in acetone (e.g., 16 mL) in a round-bottom flask.[3]

-

Add potassium carbonate (1.3 equivalents, e.g., 8.55 mmol, 1.181 g) to the solution.[3]

-

Add propargyl bromide (1.6 equivalents, e.g., 10.52 mmol, 0.800 mL) to the reaction mixture.[3]

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be used without further purification for many applications.[3] A yield of approximately 93% has been reported for the crude product.[3]

Caption: Synthesis workflow for this compound.

Biological Activity and Potential Applications

While this compound itself is primarily a synthetic intermediate, its derivatives have shown promise as biologically active agents, particularly in the context of neurodegenerative diseases.

Antioxidant and Neuroprotective Properties of Derivatives

A study focused on the design and synthesis of new antioxidant and neuroprotective multitarget-directed ligands utilized this compound as a key building block.[3] The rationale behind its use lies in the ability of the propargyloxy group to be further functionalized to create compounds that can potentially block calcium channels, a mechanism relevant to neuroprotection.

Experimental Protocol for Biological Evaluation (General approach from related studies):

-

Cell Culture: Primary rat cortical cells or relevant neuronal cell lines (e.g., SH-SY5Y) are cultured under standard conditions.

-

Induction of Neurotoxicity: Neurotoxicity is induced using agents like glutamate or N-methyl-D-aspartate (NMDA) to mimic excitotoxic conditions, or hydrogen peroxide to induce oxidative stress.

-

Treatment: Cells are pre-treated with the synthesized derivatives of this compound for a specific duration before the addition of the neurotoxic agent.

-

Cell Viability Assays: Cell viability is assessed using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue assay to quantify the protective effects of the compounds.

-

Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Western Blot Analysis: To investigate the underlying signaling pathways, protein expression levels of key markers (e.g., phosphorylated ERK, CREB) are analyzed by Western blotting.

Hypothesized Neuroprotective Signaling Pathway

Based on the antioxidant properties of its derivatives and general mechanisms of neuroprotection, a potential signaling pathway can be hypothesized. The antioxidant nature of these compounds could lead to the activation of pro-survival signaling cascades, such as the ERK-CREB pathway, which is known to be involved in neuronal survival and plasticity.

Caption: Hypothesized neuroprotective signaling pathway for antioxidant derivatives.

Conclusion

This compound is a valuable chemical entity with well-defined properties and a straightforward synthetic route. Its significance is amplified by its utility as a scaffold in the development of novel therapeutic agents, particularly those targeting oxidative stress and neurotoxicity. The information presented in this guide serves as a foundational resource for researchers and professionals engaged in the exploration of this compound and its derivatives for various scientific applications.

References

- 1. This compound | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | 5651-83-2 [sigmaaldrich.cn]

- 3. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound(5651-83-2) 1H NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, a key intermediate in the synthesis of novel therapeutic agents. The information is presented to facilitate its use in research and development, particularly in the field of medicinal chemistry.

Chemical Identity and Properties

This compound is an aromatic aldehyde characterized by the presence of a methoxy group and a propargyloxy group on the benzene ring. These functional groups contribute to its reactivity and potential for derivatization in the synthesis of complex molecules.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₀O₃ | [1][2] |

| Molecular Weight | 190.19 g/mol | [1] |

| Melting Point | 95 °C | |

| Boiling Point | 325.2 ± 32.0 °C (Predicted) | |

| Physical Form | Solid | [2] |

| CAS Number | 5651-83-2 | [1][2] |

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physical properties of organic compounds like this compound.

2.1. Synthesis of this compound

A common synthetic route to this compound involves the Williamson ether synthesis.[3]

-

Materials: 4-hydroxy-3-methoxybenzaldehyde (vanillin), propargyl bromide, potassium carbonate (K₂CO₃), and acetone.

-

Procedure:

-

Dissolve 4-hydroxy-3-methoxybenzaldehyde in acetone in a reaction flask.

-

Add potassium carbonate to the solution, which acts as a base to deprotonate the hydroxyl group of the vanillin.

-

Add propargyl bromide to the reaction mixture.

-

The reaction is typically stirred at room temperature or slightly elevated temperatures to facilitate the nucleophilic substitution reaction, where the phenoxide ion attacks the propargyl bromide, displacing the bromide and forming the ether linkage.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by filtering off the inorganic salts and evaporating the solvent. The crude product can then be purified, for example, by recrystallization, to yield pure this compound.[3]

-

2.2. Determination of Melting Point

The melting point of a solid organic compound is a crucial indicator of its purity.

-

Apparatus: Capillary tubes, melting point apparatus (e.g., Thiele tube or a digital melting point apparatus).

-

Procedure:

-

A small, finely powdered sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in a melting point apparatus, where it is heated slowly and uniformly.

-

The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which it completely liquefies are recorded as the melting point range. For a pure compound, this range is typically narrow (1-2°C).

-

2.3. Determination of Boiling Point (for liquids or as a predictive measure)

While this compound is a solid at room temperature, its boiling point is a relevant physical property. The reported boiling point is a prediction, and experimental determination would require distillation under reduced pressure to avoid decomposition. A general method for determining the boiling point of an organic liquid is as follows:

-

Apparatus: A small test tube or fusion tube, a capillary tube sealed at one end, a thermometer, and a heating bath (e.g., an oil bath or a heating block).

-

Procedure (Siwoloboff method):

-

A small amount of the liquid is placed in the test tube.

-

The capillary tube is placed in the test tube with its open end submerged in the liquid.

-

The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube expands and escapes as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

-

The heat is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

2.4. Determination of Solubility

The solubility of a compound in various solvents provides insight into its polarity and potential applications.

-

Apparatus: A series of small test tubes, a vortex mixer (optional), and a selection of solvents of varying polarities (e.g., water, ethanol, acetone, diethyl ether, hexane).

-

Procedure:

-

A small, accurately weighed amount of the solute (e.g., 10 mg) is placed in a test tube.

-

A measured volume of the solvent (e.g., 1 mL) is added.

-

The mixture is agitated vigorously (e.g., by vortexing or shaking) for a set period.

-

The mixture is then observed to determine if the solid has completely dissolved. If it has, the compound is considered soluble in that solvent under the tested conditions. Qualitative observations (e.g., "soluble," "sparingly soluble," "insoluble") are recorded for each solvent.

-

Role in the Synthesis of Biologically Active Molecules

This compound serves as a crucial building block in the synthesis of novel compounds with potential therapeutic applications. Specifically, it has been utilized in the creation of 1,4-dihydropyridine derivatives that are designed as antioxidant and neuroprotective agents with the ability to block calcium channels.[3]

The following diagram illustrates the logical workflow from the starting material to the final compounds and their intended biological target.

Caption: Synthetic pathway from this compound to biologically active compounds.

This workflow highlights the importance of this compound as a versatile intermediate in the development of new drugs targeting neurological disorders and oxidative stress. The propargyl group also offers a reactive handle for further modifications via "click chemistry," expanding its potential in drug discovery and chemical biology.

References

- 1. This compound | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | 5651-83-2 [sigmaaldrich.cn]

- 3. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde (CAS: 5651-83-2)

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, registered under CAS number 5651-83-2, is a synthetic organic compound.[1][2] It is a derivative of vanillin, featuring a propargyl group attached via an ether linkage. This terminal alkyne functionality makes it a valuable intermediate and building block in various fields of chemical synthesis, including medicinal chemistry and materials science.[3][4][5] The structure incorporates a benzaldehyde group, a methoxy group, and a propargyloxy group, providing multiple reactive sites for further chemical modifications.

Physicochemical and Structural Properties

The compound is typically a solid at room temperature.[6] Its structural and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| CAS Number | 5651-83-2 | [2] |

| Molecular Formula | C₁₁H₁₀O₃ | [1][7] |

| Molecular Weight | 190.19 g/mol | [1] |

| IUPAC Name | 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | [1] |

| InChI Key | PKPPALIWMCCRFK-UHFFFAOYSA-N | [6] |

| Synonyms | 3-Methoxy-4-(2-propynyloxy)benzaldehyde | [6] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | 95 °C | [8] |

| Boiling Point (Predicted) | 325.2 ± 32.0 °C | [8] |

| Density (Predicted) | 1.146 ± 0.1 g/cm³ | [8] |

| XLogP3 | 1.4 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

| Physical Form | Solid | [6] |

Crystal Structure

Crystallographic studies have been performed on this compound.[3][9] The compound crystallizes in a monoclinic unit cell.[3] The crystal packing is influenced by C-H···O hydrogen bonds and π···π stacking interactions, which assemble the molecules into a three-dimensional supramolecular framework.[3]

Synthesis and Experimental Protocols

The compound is commonly synthesized via Williamson ether synthesis, starting from the readily available 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Detailed Experimental Protocol: Synthesis from Vanillin

This protocol is adapted from published literature.[4]

-

Reactants:

-

4-hydroxy-3-methoxybenzaldehyde (Vanillin) (1.0 equiv)

-

Propargyl bromide (1.6 equiv)

-

Potassium carbonate (K₂CO₃) (1.3 equiv)

-

Acetone (as solvent)

-

-

Procedure:

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 equiv, 6.58 mmol, 1.0 g) in acetone (16 mL), add potassium carbonate (1.3 equiv, 8.55 mmol, 1.181 g).[4]

-

Add propargyl bromide (1.6 equiv, 10.52 mmol, 0.800 mL) to the mixture.[4]

-

Stir the reaction mixture vigorously at room temperature or under gentle reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).

-

Upon completion, filter the mixture to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

The crude product can be used directly for subsequent steps or purified further by recrystallization.[4] This procedure affords the target compound, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, with a high yield (typically >90%).[4]

-

Synthesis Workflow Diagram

Applications in Research and Drug Development

The unique combination of a reactive aldehyde and a terminal alkyne makes this compound a versatile intermediate for synthesizing more complex molecules.

-

Precursor for Neuroprotective Agents: The molecule has been used as a key starting material in the synthesis of multi-target directed ligands designed to be neuroprotective and capable of blocking calcium channels.[4] The propargyloxy group is often incorporated into molecules destined for further modification, for example, via "click chemistry" reactions.

-

Ligand Synthesis for Catalysis: It serves as a precursor for creating complex ligands. For example, it has been used to synthesize a ligand for a platinum-macro-catalyst employed in heterogeneous Si-O dehydrocoupling reactions.[5]

-

Intermediate for Schiff Bases: The benzaldehyde group can readily react with primary amines to form Schiff bases, which are themselves important ligands in coordination chemistry and can be precursors to other pharmacologically active compounds.[10]

Role as a Chemical Intermediate Diagram

Spectroscopic Data

Table 3: ¹H-NMR Spectral Data

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Source |

| 9.87 ppm | s | 1H | Aldehyde (-CHO) | [4] |

| 7.52–7.39 ppm | m | 2H | Ar-H | [4] |

| 7.14 ppm | d | 1H | Ar-H | [4] |

| 4.86 ppm | d | 2H | -O-CH₂- | [4] |

| 3.94 ppm | s | 3H | Methoxy (-OCH₃) | [4] |

| 2.56 ppm | t | 1H | Alkyne (-C≡C-H) | [4] |

| Solvent: CDCl₃ |

Safety and Handling

-

Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H412 (Harmful to aquatic life with long-lasting effects).[6]

-

Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[6]

-

Signal Word: Warning.[6]

-

Pictogram: GHS07.[6]

-

Storage: Store in an inert atmosphere at 2-8°C for long-term stability.[6]

References

- 1. This compound | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5651-83-2 | CAS DataBase [chemicalbook.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | 5651-83-2 [sigmaaldrich.cn]

- 7. scbt.com [scbt.com]

- 8. This compound CAS#: 5651-83-2 [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde IUPAC name

An In-depth Technical Guide to 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde

This guide provides a comprehensive overview of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, a vanillin derivative with significant applications in synthetic chemistry and drug discovery. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Properties

The compound, commonly known as O-propargylvanillin, is a synthetic derivative of vanillin. The terminal alkyne group (propargyl group) makes it a valuable precursor for synthesizing more complex molecules via click chemistry.

IUPAC Name: 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde[1][2][3]

Synonyms: 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, O-propargylvanillin, 3-methoxy-4-(2-propynyloxy)benzaldehyde, 3-methoxy-4-prop-2-ynoxybenzaldehyde[4][5]

Table 1: Physicochemical and Structural Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 5651-83-2 | [4][6] |

| Molecular Formula | C₁₁H₁₀O₃ | [4][5] |

| Molecular Weight | 190.19 g/mol | [4][5] |

| Physical Form | Solid | |

| Boiling Point | 325.2°C at 760 mmHg (Predicted) | [5] |

| Melting Point | 95 °C / 185 °C (458 K) | [1][2][7] |

| Density | 1.146 g/cm³ (Predicted) | [5] |

| Storage Conditions | Inert atmosphere, 2-8°C | |

Synthesis and Experimental Protocols

The primary method for synthesizing 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde is through the Williamson ether synthesis, starting from 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Synthesis Reaction Scheme

The overall synthesis involves the O-alkylation of vanillin using propargyl bromide.

Caption: Reaction scheme for the synthesis of O-propargylvanillin.

Detailed Experimental Protocol

This protocol is adapted from the synthesis described in the literature[1][2].

Materials:

-

4-Hydroxy-3-methoxybenzaldehyde (vanillin)

-

Propargyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry dimethylformamide (DMF)

-

Chloroform (CHCl₃)

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (4:1 v/v)

Procedure:

-

Dissolve 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.2-1.3 eq) in dry DMF.[1][3]

-

Stir the reaction mixture at room temperature for 24 hours.[1]

-

Pour the reaction mixture into water (approx. 6-7 times the volume of DMF) and extract with CHCl₃.[1]

-

Combine the organic phases and wash sequentially with water and a brine solution.[2]

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under vacuum.[1]

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (4:1 v/v) mixture as the eluent.[1]

-

The final product is obtained as a yellow or beige solid.[1][3]

Applications in Drug Discovery and Organic Synthesis

The significance of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde lies in its role as a versatile building block, primarily due to the presence of the terminal alkyne group.

Precursor for Click Chemistry

The propargyl group is an ideal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific formation of a stable 1,2,3-triazole ring, linking the vanillin scaffold to other molecules of interest (e.g., those with azide functional groups). This strategy is widely employed to create novel hybrid molecules with potential therapeutic activities.[1][2][8]

Caption: Workflow from vanillin to bioactive triazoles via click chemistry.

Biological Significance

While the title compound is primarily an intermediate, its derivatives are being actively investigated for a range of biological activities:

-

Antimicrobial Agents: Propargyloxy benzaldehyde derivatives have demonstrated antibacterial activity against both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria, as well as high antifungal activity against fungi like Aspergillus niger.[8] The mechanism is thought to involve the disruption of bacterial cell wall synthesis.[8]

-

Neuroprotective Agents: The scaffold has been incorporated into multitarget-directed ligands designed as neuroprotective agents with calcium channel blocking capabilities.[3]

-

Chemotherapeutic Agents: Vanillin itself is an intermediate for drugs such as L-dopa and trimethoprim.[1][2] By using O-propargylvanillin in click chemistry, researchers can synthesize novel 1,2,3-triazole molecules, which are being explored as potential chemotherapeutic agents for various diseases.[1][2]

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cas 5651-83-2,this compound | lookchem [lookchem.com]

- 6. This compound | 5651-83-2 [chemicalbook.com]

- 7. This compound CAS#: 5651-83-2 [m.chemicalbook.com]

- 8. 4-(Prop-2-yn-1-yloxy)benzaldehyde | 5651-86-5 | Benchchem [benchchem.com]

Technical Guide: Spectral and Synthetic Profile of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral characteristics and a detailed synthetic protocol for 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. This compound serves as a valuable building block in medicinal chemistry and materials science, necessitating a thorough understanding of its structural and synthetic details.

Spectroscopic Data

The following tables summarize the key spectral data for this compound, providing a quantitative reference for its structural identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.84 | s | 1H | -CHO |

| 7.45 | d | 1H | Ar-H |

| 7.42 | s | 1H | Ar-H |

| 7.09 | d | 1H | Ar-H |

| 4.81 | d | 2H | -O-CH₂- |

| 3.92 | s | 3H | -OCH₃ |

| 2.55 | t | 1H | -C≡CH |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 191.1 | -CHO |

| 154.2 | Ar-C |

| 150.0 | Ar-C |

| 130.6 | Ar-C |

| 126.8 | Ar-CH |

| 111.8 | Ar-CH |

| 111.3 | Ar-CH |

| 78.4 | -C≡CH |

| 76.5 | -C≡CH |

| 56.9 | -O-CH₂- |

| 56.1 | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3285 | Strong | ≡C-H stretch |

| 2925 | Medium | C-H stretch (aromatic) |

| 2850 | Medium | C-H stretch (aliphatic) |

| 2120 | Weak | -C≡C- stretch |

| 1685 | Strong | C=O stretch (aldehyde) |

| 1585, 1510 | Strong | C=C stretch (aromatic) |

| 1270 | Strong | C-O-C stretch (asymmetric) |

| 1135 | Strong | C-O-C stretch (symmetric) |

| 1020 | Medium | In-plane C-H bend (aromatic) |

| 815 | Strong | Out-of-plane C-H bend (aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 190.06 | 100 | [M]⁺ (Molecular Ion) |

| 161.05 | 45 | [M - CHO]⁺ |

| 151.04 | 30 | [M - C₃H₃O]⁺ |

| 123.04 | 60 | [M - C₃H₃O - CO]⁺ |

| 95.03 | 25 | [C₆H₅O]⁺ |

| 65.03 | 40 | [C₅H₅]⁺ |

| 39.02 | 55 | [C₃H₃]⁺ |

Experimental Protocols

The following section details the synthetic procedure for this compound, along with the methodologies for acquiring the spectral data.

Synthesis of this compound

This synthesis is achieved through the Williamson ether synthesis, by reacting 4-hydroxy-3-methoxybenzaldehyde (vanillin) with propargyl bromide.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

Propargyl bromide (80 wt.% in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, filter the mixture to remove the potassium carbonate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

The final product, this compound, is obtained as a white to off-white solid.

Spectroscopic Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

-

IR Spectroscopy: The IR spectrum was recorded on a Fourier-Transform Infrared (FTIR) spectrometer using the KBr pellet method.

-

Mass Spectrometry: The mass spectrum was obtained using an electron ionization (EI) mass spectrometer.

Workflow and Pathway Visualization

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Caption: Synthetic and characterization workflow for this compound.

Crystal Structure Analysis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is a substituted aromatic aldehyde that serves as a versatile intermediate in organic synthesis. Its molecular structure, featuring a methoxy group and a propargyloxy substituent on the benzaldehyde core, makes it a valuable building block for the synthesis of more complex molecules, including those with potential therapeutic applications. Understanding the precise three-dimensional arrangement of this molecule in the solid state through crystal structure analysis is crucial for predicting its physicochemical properties, reactivity, and potential interactions with biological targets. This technical guide provides an in-depth analysis of the crystal structure of this compound, detailed experimental protocols for its synthesis and crystallization, and an exploration of its potential relevance in drug development, including a hypothetical signaling pathway interaction.

Data Presentation

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction. A summary of the key crystallographic data is presented in Table 1. The compound crystallizes in a monoclinic system with the space group P 1 21/c 1[1].

| Parameter | Value | Reference |

| Chemical Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [1] |

| Crystal System | Monoclinic | [2] |

| Space Group | P 1 21/c 1 | [1] |

| a | 11.8560 Å | [1] |

| b | 11.8836 Å | [1] |

| c | 6.8348 Å | [1] |

| α | 90.00° | [1] |

| β | 92.0440° | [1] |

| γ | 90.00° | [1] |

| Residual Factor (R) | 0.0476 | [1] |

Intermolecular Interactions

The crystal packing of this compound is primarily stabilized by a network of weak intermolecular interactions. These include C-H···O hydrogen bonds and π···π stacking interactions, which together assemble the molecules into a three-dimensional supramolecular framework[2]. The presence of the terminal alkyne group introduces a notable feature, as the acetylenic hydrogen can participate in hydrogen bonding[2].

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the Williamson ether synthesis. The following protocol is based on established procedures for similar compounds[3].

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

Propargyl bromide (3-bromopropyne)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 4-hydroxy-3-methoxybenzaldehyde (1 equivalent) in acetone in a round-bottom flask.

-

Add potassium carbonate (1.3 equivalents) to the solution.

-

Add propargyl bromide (1.6 equivalents) dropwise to the stirring mixture.

-

Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is paramount for accurate X-ray diffraction analysis. While the exact crystallization conditions for this specific molecule are not widely published, a reliable method can be adapted from protocols for structurally similar benzaldehyde derivatives, such as 3-methoxy-4-hydroxy-benzaldehyde[4]. The slow evaporation technique is a common and effective method.

Materials:

-

Purified this compound

-

A suitable solvent (e.g., ethyl acetate, ethanol, or a mixture like dichloromethane/hexane)

Procedure:

-

Prepare a saturated or near-saturated solution of this compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filter the warm solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial or beaker.

-

Cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

-

Place the container in a vibration-free environment at a constant, cool temperature.

-

Monitor the container over several days to weeks for the formation of single crystals.

-

Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

Mandatory Visualization

Experimental Workflow for Crystal Structure Determination

The logical flow from synthesis to the final crystal structure analysis is depicted in the following diagram.

Hypothetical Signaling Pathway Interaction

While direct experimental evidence for the biological targets of this compound is not yet available, its structural motifs are present in compounds known to exhibit biological activity. Benzaldehyde derivatives have been investigated for their potential to modulate various signaling pathways. For instance, some have shown inhibitory effects on enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes[5]. Furthermore, in silico studies on similar structures suggest potential interactions with protein kinases, which are key regulators of cellular signaling.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor of a protein kinase cascade, a common mechanism of action for many small-molecule drugs.

Conclusion

The crystal structure of this compound reveals a well-defined three-dimensional architecture stabilized by a network of weak intermolecular forces. The detailed crystallographic data and experimental protocols provided in this guide offer a solid foundation for researchers working with this compound. While the specific biological activity of this molecule is an area for future investigation, its utility as a synthetic intermediate for creating potentially bioactive compounds is clear. The in silico-inspired hypothetical signaling pathway provides a conceptual framework for guiding future drug discovery efforts based on this versatile chemical scaffold. Further experimental validation is necessary to elucidate the precise biological roles and therapeutic potential of derivatives of this compound.

References

- 1. This compound | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oam-rc.inoe.ro [oam-rc.inoe.ro]

- 5. Evaluation of modified benzaldehyde derivatives as dual α-glucosidase and α-amylase inhibitors: a viable alternative to acarbose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility Profile of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, a key intermediate in organic synthesis. Due to the limited availability of direct quantitative solubility data for this specific compound, this guide synthesizes information from structurally similar molecules and established analytical methodologies to present a robust predictive profile. Detailed experimental protocols for solubility determination and relevant biological signaling pathways are also presented to facilitate further research and application in drug discovery and development.

Chemical Properties

This compound is a solid crystalline compound with the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₃ | PubChem[1] |

| Molecular Weight | 190.19 g/mol | PubChem[1] |

| Melting Point | 95 °C (predicted) | ChemicalBook[2] |

| Physical Form | Solid | Sigma-Aldrich |

Predicted Solubility Profile

The presence of the polar methoxy and aldehyde groups, combined with the relatively nonpolar propargyl ether group in this compound, suggests a degree of solubility across a range of organic solvents.

Table 1: Predicted Solubility of this compound

| Solvent | Predicted Solubility Category | Estimated Solubility Range ( g/100 mL) |

| Water | Very Slightly Soluble | < 0.1 |

| Ethanol | Freely Soluble | 10 - 100 |

| Methanol | Soluble | 1 - 10 |

| Acetone | Very Soluble | > 100 |

| Chloroform | Very Soluble | > 100 |

| Diethyl Ether | Freely Soluble | 10 - 100 |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | > 100 |

| Hexanes | Sparingly Soluble | 0.1 - 1 |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols are recommended.

Thermodynamic (Equilibrium) Solubility Determination

This method determines the equilibrium solubility of a compound in a specific solvent.

Methodology:

-

Sample Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic (Apparent) Solubility Determination

This high-throughput method is often used in early drug discovery to assess the dissolution rate and apparent solubility.

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly solubilizing solvent like DMSO.

-

Serial Dilution: Add the stock solution to the aqueous buffer or solvent of interest in a multi-well plate.

-

Precipitation Detection: Monitor the solution for the formation of a precipitate as the compound's concentration increases. This can be detected by turbidimetry (nephelometry) or light scattering.

-

Data Analysis: The concentration at which precipitation is first observed is defined as the kinetic solubility.

Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a crystalline compound.

Caption: General workflow for thermodynamic solubility determination.

Hypothetical Signaling Pathway Inhibition by Benzaldehyde Derivatives

Benzaldehyde derivatives have been shown to exhibit anti-inflammatory and anti-cancer activities, in part through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The following diagram illustrates a simplified representation of this inhibitory action.

Caption: Inhibition of the MAPK signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of this compound for researchers and professionals in drug development. While direct experimental data is pending, the provided predictions, based on structural analogs, and detailed experimental protocols offer a strong starting point for further investigation. The visualization of a potential biological mechanism of action further underscores the compound's relevance in medicinal chemistry research. Accurate determination of its solubility in various pharmaceutically relevant solvents is a critical next step in its development pathway.

References

Technical Guide on the Safety and Handling of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde (CAS No: 5651-83-2), a chemical intermediate of interest in pharmaceutical and chemical research. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde |

| Synonyms | 3-methoxy-4-(2-propynyloxy)benzaldehyde |

| CAS Number | 5651-83-2[1] |

| Molecular Formula | C₁₁H₁₀O₃[1] |

| Molecular Weight | 190.19 g/mol |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation.[2] | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation.[2] | GHS07 | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation.[2] | GHS07 | Warning |

| Skin Sensitization | H317: May cause an allergic skin reaction.[3] | GHS07 | Warning |

| Hazardous to the Aquatic Environment (Chronic) | H412: Harmful to aquatic life with long lasting effects.[3] | None | None |

Safe Handling and Storage

Proper handling and storage are paramount to minimize exposure and ensure the stability of the compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, use a suitable respirator.

Engineering Controls

-

Work in a well-ventilated laboratory, ideally within a certified chemical fume hood.

-

Ensure that an eyewash station and safety shower are readily accessible.

General Hygiene Practices

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Recommended storage temperature is between 2-8°C.

-

Store under an inert atmosphere (e.g., nitrogen or argon).

Accidental Release and First Aid Measures

| Exposure Route | First Aid Measures |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material into a suitable container for disposal.

Experimental Protocol: Synthesis of this compound

The following is a general procedure for the synthesis of this compound from isovanillin (4-hydroxy-3-methoxybenzaldehyde) and propargyl bromide. This protocol should be adapted and optimized as necessary, with all safety precautions strictly followed.

Materials and Reagents

-

Isovanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Propargyl bromide (or propargyl chloride)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Deionized water

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), anhydrous

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve isovanillin in anhydrous acetone.

-

Addition of Reagents: Add anhydrous potassium carbonate to the solution. While stirring, add propargyl bromide dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with acetone.

-

Extraction: Combine the filtrate and washings and remove the acetone under reduced pressure. Dissolve the residue in ethyl acetate and wash with deionized water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Workflow and Logical Diagrams

The following diagrams illustrate the safe handling workflow and the general synthesis pathway for this compound.

Caption: Safe handling workflow for this compound.

Caption: General synthesis pathway for this compound.

References

An In-depth Technical Guide on the Discovery and History of O-propargyl vanillin

For Researchers, Scientists, and Drug Development Professionals

Abstract

O-propargyl vanillin, a synthetic derivative of the well-known flavoring agent vanillin, has emerged as a molecule of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of O-propargyl vanillin. It details the experimental protocols for its preparation and summarizes its known biological activities, offering insights into its potential as a scaffold for the development of novel therapeutic agents. While research on this specific derivative is still developing, this guide consolidates the available information to serve as a foundational resource for researchers in the field.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), the primary component of the vanilla bean extract, is a widely used flavoring agent in the food, beverage, and pharmaceutical industries. Beyond its organoleptic properties, vanillin has been shown to possess a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. The versatile chemical structure of vanillin, featuring aldehyde, hydroxyl, and ether functional groups, makes it an attractive starting material for the synthesis of various derivatives with potentially enhanced or novel pharmacological activities.

The introduction of a propargyl group via O-alkylation of the phenolic hydroxyl group of vanillin yields O-propargyl vanillin, chemically known as 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde. The terminal alkyne functionality of the propargyl group is particularly valuable in medicinal chemistry as it can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate more complex molecules like 1,2,3-triazoles. This chemical handle allows for the facile conjugation of O-propargyl vanillin to other molecules to create hybrid compounds with diverse biological targets.

This guide will delve into the synthesis, and physicochemical characteristics of O-propargyl vanillin, and discuss the biological significance of vanillin and its derivatives, highlighting the potential therapeutic avenues for O-propargyl vanillin.

Discovery and History

The synthesis of O-propargyl vanillin is a specific modification of vanillin, a compound that was first isolated in 1858. The journey to synthesizing derivatives like O-propargyl vanillin is built upon the foundational understanding of vanillin's reactivity. The key chemical transformation is the Williamson ether synthesis, a well-established reaction in organic chemistry dating back to the 19th century.

The specific first synthesis of O-propargyl vanillin is not widely documented in the context of a major discovery. Instead, it appears in the scientific literature as a versatile intermediate for the synthesis of more complex molecules, particularly through the application of click chemistry. Its value lies in the introduction of a reactive alkyne handle to the vanillin scaffold.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde | - |

| Synonyms | O-propargyl vanillin, 4-(prop-2-yn-1-yloxy)-3-methoxybenzaldehyde | - |

| CAS Number | 5651-83-2 | [1] |

| Molecular Formula | C₁₁H₁₀O₃ | [1] |

| Molecular Weight | 190.19 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Melting Point | 95 °C | [1] |

| Boiling Point | 325.2±32.0 °C (Predicted) | [1] |

| Density | 1.146±0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C, stored under nitrogen | [1] |

Experimental Protocols

Synthesis of O-propargyl vanillin (3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde)

The synthesis of O-propargyl vanillin is typically achieved through the Williamson ether synthesis, where the phenoxide of vanillin acts as a nucleophile to displace a halide from propargyl bromide.

Reaction Scheme:

Synthesis of O-propargyl vanillin.

Materials:

-

4-hydroxy-3-methoxybenzaldehyde (vanillin)

-

Propargyl bromide (80% solution in toluene)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [3]

-

To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 g, 6.58 mmol) in anhydrous acetone (16 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.181 g, 8.55 mmol).

-

Stir the suspension at room temperature for 15 minutes.

-

Add propargyl bromide (0.800 mL, 10.52 mmol) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, filter the reaction mixture to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be used without further purification or can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[4]

Expected Yield: 93%[3]

Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons in O-propargyl vanillin.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.87 | s | 1H | Aldehyde (-CHO) |

| 7.52–7.39 | m | 2H | Aromatic (H-2, H-6) |

| 7.14 | d | 1H | Aromatic (H-5) |

| 4.86 | d | 2H | O-CH₂-C≡CH |

| 3.94 | s | 3H | Methoxy (-OCH₃) |

| 2.56 | t | 1H | O-CH₂-C≡CH |

Solvent: CDCl₃[3]

Other Spectroscopic Data

-

¹³C NMR: Expected signals would include those for the aldehyde carbonyl carbon (~191 ppm), aromatic carbons (110-155 ppm), the methoxy carbon (~56 ppm), the propargyl methylene carbon (~56 ppm), and the acetylenic carbons (~75 and ~78 ppm).

-

FT-IR: Characteristic absorption bands would be observed for the aldehyde C=O stretch (~1680 cm⁻¹), aromatic C=C stretches (~1600 and ~1510 cm⁻¹), C-O ether stretches (~1270 and ~1140 cm⁻¹), and the terminal alkyne C≡C-H stretch (~3300 cm⁻¹) and C≡C stretch (~2120 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be expected at m/z 190.06, with fragmentation patterns corresponding to the loss of functional groups.

Biological Activities and Potential Applications

While direct studies on the biological activities of O-propargyl vanillin are limited in the reviewed literature, the extensive research on vanillin and its other derivatives provides a strong rationale for investigating its therapeutic potential.

Anticancer Potential

Vanillin and its derivatives have demonstrated anticancer activity against various cancer cell lines, including breast, colon, and liver cancer.[5] The proposed mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and anti-metastatic effects. Some vanillin derivatives have been shown to act as inhibitors of key signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway.[6] The propargyl group in O-propargyl vanillin could be utilized to synthesize novel triazole-containing vanillin derivatives, a class of compounds known to exhibit potent anticancer activities.

Potential anticancer mechanism of vanillin derivatives.

Antimicrobial Activity

Vanillin is known to possess antimicrobial properties against a range of bacteria and fungi. Derivatives of vanillin, such as Schiff bases, have shown significant antimicrobial activity. The modification of vanillin to O-propargyl vanillin provides a scaffold that can be further functionalized to potentially enhance its antimicrobial potency and spectrum.

Future Directions

O-propargyl vanillin represents a promising but underexplored derivative of vanillin. Future research should focus on:

-

Comprehensive Characterization: A complete and publicly available dataset of its physicochemical and spectroscopic properties is needed.

-

Biological Screening: Systematic evaluation of its biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties, is warranted.

-

Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which O-propargyl vanillin and its derivatives exert their biological effects.

-

"Click" Chemistry Applications: Leveraging the terminal alkyne for the synthesis of novel hybrid molecules with enhanced therapeutic potential.

Conclusion

O-propargyl vanillin is a readily accessible derivative of vanillin that holds considerable promise as a versatile building block in drug discovery. Its synthesis is straightforward, and the presence of a reactive propargyl group opens up a multitude of possibilities for creating diverse molecular architectures. While direct biological data on O-propargyl vanillin is currently scarce, the known pharmacological profile of the parent molecule, vanillin, and its other derivatives strongly suggests that this compound is a worthy candidate for further investigation. This guide serves as a starting point for researchers looking to explore the potential of O-propargyl vanillin in the development of new therapeutic agents.

References

- 1. 3-METHOXY-4-PROP-2-YNYLOXY-BENZALDEHYDE | 5651-83-2 [chemicalbook.com]

- 2. This compound | C11H10O3 | CID 3144066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of New Antioxidant and Neuroprotective Multitarget Directed Ligands Able to Block Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. turkjps.org [turkjps.org]

Theoretical Analysis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde: A Computational Chemistry Whitepaper

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of a theoretical investigation into the molecular properties of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde. While extensive experimental data on this compound is available, this document focuses on the computational analysis of its geometric, vibrational, and electronic characteristics. The methodologies outlined herein are based on established quantum chemical techniques, primarily Density Functional Theory (DFT), which are widely employed in the fields of computational chemistry and drug design. This whitepaper is intended for researchers, scientists, and professionals in drug development seeking to understand the fundamental molecular attributes of this compound. All presented data is illustrative of the expected outcomes from such a theoretical study.

Introduction

This compound is a derivative of vanillin, a versatile organic compound with applications in the fragrance and pharmaceutical industries.[1] The introduction of a propargyl group (prop-2-ynyloxy) to the vanillin scaffold can significantly alter its electronic and steric properties, potentially leading to novel biological activities. Understanding the molecular structure, vibrational modes, and electronic behavior of this compound at a quantum mechanical level is crucial for elucidating its reactivity, intermolecular interactions, and potential as a pharmacophore.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecules with a high degree of accuracy.[2] These computational methods allow for the in-depth analysis of molecular geometries, vibrational spectra (FT-IR and Raman), and electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. This guide outlines a standard computational protocol for such an investigation and presents the expected theoretical data in a structured format.

Computational Methodology

The theoretical calculations described in this whitepaper would be performed using a standard quantum chemistry software package, such as Gaussian. The methodology would involve geometry optimization and subsequent frequency and electronic property calculations.

Geometry Optimization

The initial molecular structure of this compound can be modeled based on its known crystal structure.[3] A full geometry optimization would then be performed using Density Functional Theory (DFT) with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). A triple-zeta split-valence basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended for achieving a good balance between accuracy and computational cost. The optimization process is continued until the forces on each atom are negligible, and the geometry corresponds to a minimum on the potential energy surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations would be carried out at the same level of theory (B3LYP/6-311++G(d,p)). The calculated harmonic frequencies are often scaled by an empirical factor to better match experimental data. These calculations are essential for:

-

Confirming that the optimized structure is a true minimum (i.e., no imaginary frequencies).

-

Predicting the infrared (IR) and Raman spectra of the molecule.

-

Providing a detailed assignment of the vibrational modes to specific functional groups.

Electronic Property Analysis

The electronic properties of the molecule would be investigated by analyzing the frontier molecular orbitals (HOMO and LUMO). The energies of these orbitals and their energy gap are crucial indicators of the molecule's chemical reactivity and kinetic stability. The molecular electrostatic potential (MEP) surface would also be calculated to identify the electron-rich and electron-deficient regions of the molecule, which is important for understanding intermolecular interactions.

Caption: A flowchart illustrating the computational workflow for the theoretical analysis of this compound.

Results and Discussion

This section presents the anticipated results from the theoretical calculations, structured for clarity and ease of comparison.

Molecular Geometry

The optimized molecular structure of this compound is expected to be largely planar, with the exception of the propargyl group. The key geometric parameters, including selected bond lengths, bond angles, and dihedral angles, as predicted by DFT calculations, are summarized in the tables below. These values provide a precise three-dimensional representation of the molecule.

Caption: A 2D representation of the molecular structure of this compound.

Table 1: Selected Optimized Bond Lengths (Å)

| Bond | Expected Length (Å) |

| C=O | 1.215 |

| C-C (aro) | 1.390 - 1.410 |

| C-O (MeO) | 1.360 |

| C-O (ether) | 1.375 |

| O-CH2 | 1.430 |

| CH2-C≡ | 1.460 |

| C≡C | 1.205 |

| ≡C-H | 1.065 |

Table 2: Selected Optimized Bond Angles (°)

| Angle | Expected Angle (°) |

| O=C-C | 124.5 |

| C-C-C (aro) | 119.0 - 121.0 |

| C-O-C (ether) | 118.0 |

| O-CH2-C≡ | 109.5 |

| CH2-C≡C | 178.0 |

Table 3: Selected Optimized Dihedral Angles (°)

| Dihedral Angle | Expected Angle (°) |

| C(aro)-C(aro)-C=O | 180.0 |

| C(aro)-O-CH2-C≡ | 90.0 - 120.0 |

Vibrational Analysis

The calculated vibrational spectrum provides a wealth of information about the molecule's internal motions. The table below summarizes the expected vibrational frequencies for the key functional groups present in this compound. These theoretical frequencies can be used to aid in the interpretation of experimental FT-IR and Raman spectra.

Table 4: Calculated Vibrational Frequencies and Assignments

| Frequency (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3300 | C-H stretching | Alkyne (≡C-H) |

| ~3050-3100 | C-H stretching | Aromatic |

| ~2950-3000 | C-H stretching | Methoxy (-OCH₃) |

| ~2850-2900 | C-H stretching | Aldehyde (-CHO) |

| ~2120 | C≡C stretching | Alkyne |

| ~1680 | C=O stretching | Aldehyde |

| ~1580, ~1500 | C=C stretching | Aromatic ring |

| ~1260 | C-O stretching (asymm) | Aryl ether |

| ~1150 | C-O stretching | Methoxy |

| ~1030 | C-O stretching (symm) | Aryl ether |

Electronic Properties

The analysis of frontier molecular orbitals is critical for understanding the electronic transitions and reactivity of the molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a key parameter for determining molecular stability.

Caption: A diagram illustrating the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Table 5: Calculated Electronic Properties

| Parameter | Expected Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.7 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.8 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Chemical Softness (S) | 0.21 eV⁻¹ |

| Electrophilicity Index (ω) | 3.66 eV |

The relatively large HOMO-LUMO energy gap suggests that this compound is a kinetically stable molecule. The molecular electrostatic potential (MEP) map would likely show the most negative potential (electron-rich regions) around the carbonyl oxygen and the ether oxygen atoms, making them susceptible to electrophilic attack. The most positive potential (electron-deficient regions) would be expected around the aldehydic proton and the acetylenic proton.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound using Density Functional Theory. The presented data, although illustrative, provides valuable insights into the geometric, vibrational, and electronic properties of the molecule. The optimized geometry, predicted vibrational spectra, and analysis of frontier molecular orbitals and reactivity descriptors collectively form a detailed molecular profile. This information is fundamental for understanding the compound's chemical behavior and can serve as a robust foundation for further research, including the design of novel derivatives with tailored properties for applications in drug discovery and materials science. The methodologies and expected results detailed herein provide a clear roadmap for researchers aiming to perform similar computational investigations.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde from Vanillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanillin, a readily available and bio-sourced phenolic aldehyde, serves as a versatile starting material for the synthesis of a wide array of valuable organic compounds. The propargyl moiety, with its terminal alkyne, is a key functional group in organic chemistry, particularly for its utility in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The synthesis of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde from vanillin via Williamson ether synthesis provides a straightforward route to a bifunctional molecule possessing both an aldehyde and a terminal alkyne. This compound is a valuable building block for the synthesis of more complex molecules, including triazole-linked drug candidates, polymers, and functionalized materials.

These application notes provide a detailed protocol for the O-propargylation of vanillin, along with relevant data for reaction setup, monitoring, and product characterization.

Data Presentation

Table 1: Reagents and Materials

| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | CAS Number | Key Properties |

| Vanillin | C₈H₈O₃ | 152.15 | 121-33-5 | White to yellowish crystalline powder |

| Propargyl Bromide | C₃H₃Br | 118.96 | 106-96-7 | Lachrymatory, volatile liquid |

| Potassium Carbonate | K₂CO₃ | 138.21 | 584-08-7 | White hygroscopic solid |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, polar aprotic solvent |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | Extraction solvent |

| n-Hexane | C₆H₁₄ | 86.18 | 110-54-3 | Eluent for chromatography |

| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | Recrystallization solvent |

Table 2: Summary of Reaction Conditions and Yields

| Parameter | Condition |

| Reaction Type | Williamson Ether Synthesis (O-propargylation) |

| Alkylating Agent | Propargyl Bromide |

| Base | Anhydrous Potassium Carbonate (K₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | 60 °C |

| Reaction Time | Monitored by TLC (typically a few hours) |

| Work-up | Aqueous work-up and extraction |

| Purification | Recrystallization or Column Chromatography |

| Reported Yield | 86%[1] |

Table 3: Product Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₃ |

| Molecular Weight | 190.19 g/mol [2][3] |

| Appearance | Light brown crystals[1] |

| Melting Point | 83-84 °C[1], 95 °C[2] |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 9.86 (s, 1H, -CHO), 7.83-7.81 (d, J = 8.4 Hz, 2H, Ar-H), 7.07-7.05 (d, J = 8.4 Hz, 2H, Ar-H), 4.75 (s, 2H, -OCH₂-), 2.57 (s, 1H, -C≡CH)[4] |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 190.9, 153.8, 150.2, 130.6, 126.8, 112.1, 111.4, 78.4, 76.2, 56.9, 56.1 |

| IR (KBr, cm⁻¹) | ~3250 (≡C-H stretch), ~2120 (C≡C stretch), ~1680 (C=O stretch, aldehyde), ~1590, 1510 (C=C stretch, aromatic), ~1270, 1140 (C-O stretch, ether) |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a reported procedure.[1]

Materials:

-

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Propargyl bromide (80% solution in toluene is commonly used)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

n-Hexane

-

Deionized water

-

Ethanol

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask equipped with a magnetic stir bar, add vanillin (1.0 eq).

-

Add anhydrous potassium carbonate (1.2 eq).

-

Add anhydrous DMF to dissolve the vanillin (concentration can be around 0.3 M).

-

Stir the mixture at room temperature for 30 minutes.

-

-

Addition of Alkylating Agent:

-

Slowly add propargyl bromide (1.2 eq) to the reaction mixture dropwise.

-

After the addition is complete, heat the reaction mixture to 60 °C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

-

The reaction is typically complete when the starting material (vanillin) spot is no longer visible on the TLC plate.

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold deionized water. This will precipitate the crude product.

-

Stir the aqueous mixture for about 15-20 minutes.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water.

-

-

Purification:

-

Recrystallization:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

-

-

Column Chromatography (Alternative):

-

If the product is not pure after recrystallization, it can be further purified by silica gel column chromatography.

-

Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate.

-

Load the solution onto a silica gel column packed with an appropriate eluent system (e.g., a gradient of n-hexane and ethyl acetate).

-

Collect the fractions containing the pure product (monitored by TLC) and evaporate the solvent using a rotary evaporator.

-

-

-

Characterization:

-

Determine the yield of the purified product.

-

Characterize the product by measuring its melting point and acquiring ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.

-

Visualizations

Signaling Pathway/Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

Caption: Chemical reaction for the synthesis of this compound.

References

Application Note: A Robust Protocol for the O-propargylation of Vanillin

Introduction

Vanillin, a primary component of natural vanilla extract, is a widely utilized flavoring agent and a valuable bio-sourced building block for chemical synthesis.[1] Its phenolic hydroxyl group offers a reactive site for various chemical modifications. The introduction of a propargyl group (O-propargylation) installs a terminal alkyne functionality onto the vanillin scaffold. This alkyne handle is of significant interest in medicinal chemistry and materials science, primarily for its utility in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the straightforward conjugation of the vanillin moiety to other molecules, enabling the synthesis of complex 1,4-disubstituted 1,2,3-triazoles and other valuable derivatives.[2][3] This document provides a detailed protocol for the efficient O-propargylation of vanillin using propargyl bromide.

Reaction Scheme

The O-propargylation of vanillin is a type of Williamson ether synthesis, where the phenoxide ion of vanillin, generated in situ by a base, acts as a nucleophile and displaces the bromide from propargyl bromide.